1,3,7,11,15,19,23-Heptachlorotetracosane
Description
1,3,7,11,15,19,23-Heptachlorotetracosane is a chlorinated alkane with a 24-carbon backbone and seven chlorine substituents at positions 1, 3, 7, 11, 15, 19, and 23. Chlorinated alkanes like this are typically studied for their environmental persistence, toxicity, and industrial applications, such as flame retardants or intermediates in organic synthesis.
Properties
CAS No. |
108171-27-3 |
|---|---|
Molecular Formula |
C24H43Cl7 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
InChI Key |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
108171-27-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Cyclodienes: Heptachlor
Heptachlor (C10H5Cl7), a cyclodiene organochlorine, shares a similar degree of chlorination (seven Cl atoms) but differs in backbone structure. This structural difference also impacts reactivity; heptachlor undergoes epoxidation to heptachlor epoxide, a more toxic metabolite, whereas linear chlorinated alkanes are more prone to dechlorination or oxidation .
Branched Tetracosane Derivatives: Squalane
Squalane (2,6,10,15,19,23-hexamethyltetracosane, CASRN 111-01-3) is a fully saturated, branched hydrocarbon with six methyl groups. Unlike the chlorinated derivative, squalane is nonpolar and widely used in cosmetics for its oxidative stability and emollient properties . The branching in squalane reduces its melting point (−40°C) compared to linear alkanes, whereas chlorination in 1,3,7,11,15,19,23-heptachlorotetracosane likely increases density and boiling point.
Heteroatom-Substituted Tetracosanes
- 3,6,9,12,15,18-Hexaoxatetracosan-1-amine, 24-chloro- (CAS 1261238-24-7) : Contains ether and amine groups, enhancing solubility in polar solvents. Chlorination at the terminal carbon contrasts with the multi-position chlorination in the target compound .
- 1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane (CAS 148065-50-3) : A macrocyclic compound with alternating oxygen and sulfur atoms, highlighting how heteroatom placement influences chelation capacity and thermal stability .
Physicochemical Properties
*Estimated properties based on structural analogs.
Environmental and Toxicological Profiles
Persistence and Degradation
- This compound : Likely resistant to hydrolysis due to stable C–Cl bonds. Linear chlorinated alkanes degrade slowly via microbial dechlorination.
- Heptachlor : Persists in soil (half-life >1 year) and biotransforms into heptachlor epoxide, which binds to fatty tissues .
- Squalane : Low environmental risk; undergoes OH radical-initiated oxidation in aerosols, forming secondary organic aerosols .
Toxicity
- Heptachlor: Classified as a probable human carcinogen (IARC Group 2B) with neurotoxic effects .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
